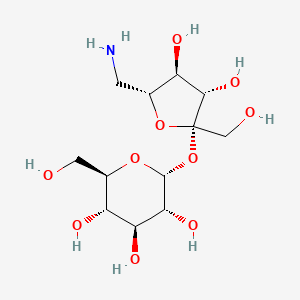
6'-Amino-6'-deoxysucrose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6’-Amino-6’-deoxysucrose is a modified sugar molecule where the hydroxyl group at the 6’ position of sucrose is replaced by an amino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6’-Amino-6’-deoxysucrose typically involves the azidolysis of the corresponding tosylates, followed by catalytic hydrogenation . This method ensures the selective introduction of the amino group at the desired position.
Industrial Production Methods: While specific industrial production methods for 6’-Amino-6’-deoxysucrose are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may involve the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 6’-Amino-6’-deoxysucrose can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitrosyl chloride and other nitrosating agents.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophilic reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products: The major products formed from these reactions include nitroso derivatives, reduced amine derivatives, and various substituted amino sugars.
Wissenschaftliche Forschungsanwendungen
6’-Amino-6’-deoxysucrose has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex carbohydrates and glycosides.
Biology: Plays a role in studying carbohydrate-protein interactions and cell surface recognition processes.
Medicine: Potential use in the development of novel antibiotics and antiviral agents due to its ability to interact with biological macromolecules.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of bioactive compounds.
Wirkmechanismus
The mechanism of action of 6’-Amino-6’-deoxysucrose involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of cell signaling processes.
Vergleich Mit ähnlichen Verbindungen
6’-Deoxy-6’-fluorosucrose: A fluorinated analog with different reactivity and biological properties.
6’-Deoxy-6’-thioglucose: Contains a sulfur atom instead of an oxygen atom, leading to distinct chemical behavior.
6’-Deoxy-6’-azidosucrose: An azido derivative used in click chemistry and bioconjugation studies.
Uniqueness: 6’-Amino-6’-deoxysucrose is unique due to the presence of the amino group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications, particularly in the development of new therapeutic agents and biochemical tools.
Eigenschaften
CAS-Nummer |
56720-34-4 |
|---|---|
Molekularformel |
C12H23NO10 |
Molekulargewicht |
341.31 g/mol |
IUPAC-Name |
(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-5-(aminomethyl)-3,4-dihydroxy-2-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H23NO10/c13-1-4-7(17)10(20)12(3-15,22-4)23-11-9(19)8(18)6(16)5(2-14)21-11/h4-11,14-20H,1-3,13H2/t4-,5-,6-,7-,8+,9-,10+,11-,12+/m1/s1 |
InChI-Schlüssel |
JIARFSUUIRDFDS-UGDNZRGBSA-N |
Isomerische SMILES |
C([C@@H]1[C@H]([C@@H]([C@](O1)(CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)N |
Kanonische SMILES |
C(C1C(C(C(O1)(CO)OC2C(C(C(C(O2)CO)O)O)O)O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(S)-N-(2-fluoropyridin-4-yl)-3-methyl-2-(5-methyl-2,4-dioxo-1,4-dihydropyrido[3,4-d]pyrimidin-3(2H)-yl)butanamide](/img/structure/B12784619.png)
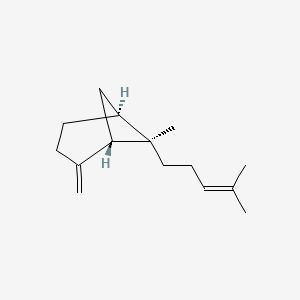
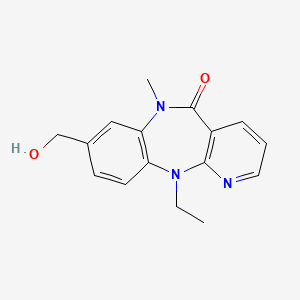

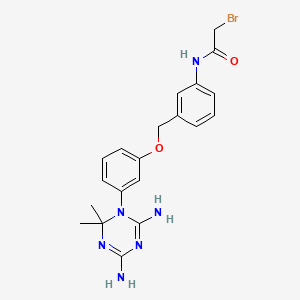
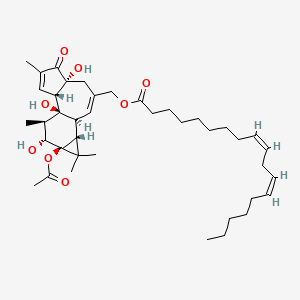
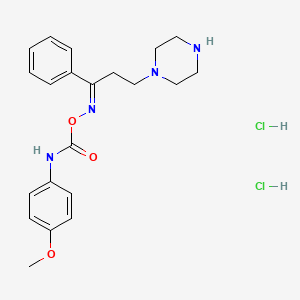
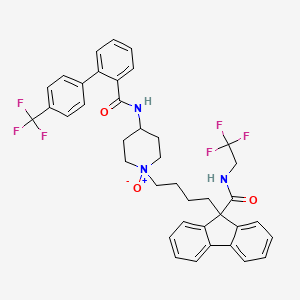
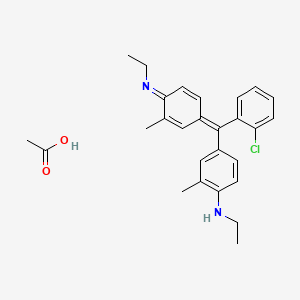
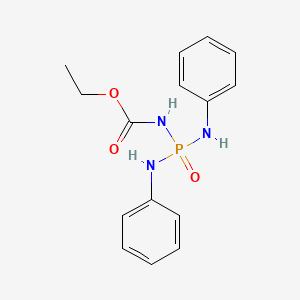

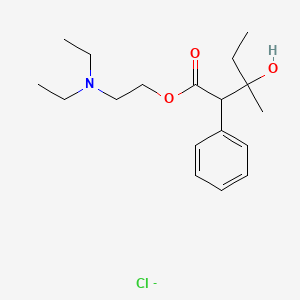
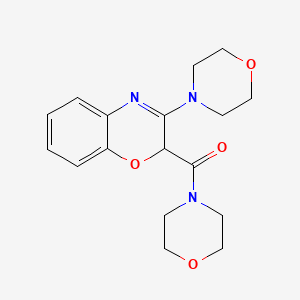
![4-[2-[4-hydroxy-4-[(N-methyl-4-propan-2-yloxyanilino)methyl]piperidin-1-yl]ethyl]benzonitrile;hydrochloride](/img/structure/B12784710.png)
